Etravirine impurity 5
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Overview
Description
Etravirine impurity 5 is a chemical compound related to etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection . This compound is one of the impurities that can be formed during the synthesis or degradation of etravirine .
Preparation Methods
The preparation of etravirine impurity 5 involves several synthetic routes and reaction conditions. One method includes dissolving etravirine using a dipolar solvent, adding hydrochloric acid, heating, and then crystallizing to obtain the impurity . Another method involves microwave-promoted amination, which significantly reduces reaction time and improves yield . Industrial production methods focus on optimizing these processes to achieve high purity and yield.
Chemical Reactions Analysis
Etravirine impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, p-toluenesulfonic acid, and alkali . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrochloric acid can produce chlorinated impurities .
Scientific Research Applications
Etravirine impurity 5 has several scientific research applications. It is used as a reference standard in pharmaceutical research to ensure the quality and safety of etravirine . In chemistry, it helps in studying the stability and degradation pathways of etravirine . In biology and medicine, it aids in understanding the pharmacokinetics and pharmacodynamics of etravirine . Industrially, it is used in the development and validation of analytical methods for detecting impurities in drug formulations .
Mechanism of Action
The mechanism of action of etravirine impurity 5 is closely related to that of etravirine. Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity
Comparison with Similar Compounds
Etravirine impurity 5 can be compared with other impurities and analogs of etravirine. Similar compounds include 4-((6-amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile and 4-((5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile . These compounds share structural similarities but differ in their specific chemical properties and reactivity. This compound is unique due to its specific formation conditions and the role it plays in the synthesis and degradation of etravirine.
Properties
CAS No. |
269055-04-1 |
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Molecular Formula |
C20H14BrN5O |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-[5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H14BrN5O/c1-12-7-15(10-23)8-13(2)18(12)27-19-17(21)11-24-20(26-19)25-16-5-3-14(9-22)4-6-16/h3-8,11H,1-2H3,(H,24,25,26) |
InChI Key |
GNELAKVSOPMFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2Br)NC3=CC=C(C=C3)C#N)C)C#N |
Origin of Product |
United States |
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